4,6-Dihydroxy-2-methylnicotinic acid 4,6-Dihydroxy-2-methylnicotinic acid
Brand Name: Vulcanchem
CAS No.: 1127-47-5
VCID: VC8208361
InChI: InChI=1S/C7H7NO4/c1-3-6(7(11)12)4(9)2-5(10)8-3/h2H,1H3,(H,11,12)(H2,8,9,10)
SMILES: CC1=C(C(=CC(=O)N1)O)C(=O)O
Molecular Formula: C7H7NO4
Molecular Weight: 169.13 g/mol

4,6-Dihydroxy-2-methylnicotinic acid

CAS No.: 1127-47-5

Cat. No.: VC8208361

Molecular Formula: C7H7NO4

Molecular Weight: 169.13 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dihydroxy-2-methylnicotinic acid - 1127-47-5

Specification

CAS No. 1127-47-5
Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
IUPAC Name 4-hydroxy-2-methyl-6-oxo-1H-pyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H7NO4/c1-3-6(7(11)12)4(9)2-5(10)8-3/h2H,1H3,(H,11,12)(H2,8,9,10)
Standard InChI Key QEKUGKPCUCOBMW-UHFFFAOYSA-N
SMILES CC1=C(C(=CC(=O)N1)O)C(=O)O
Canonical SMILES CC1=C(C(=CC(=O)N1)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

4,6-Dihydroxy-2-methylnicotinic acid belongs to the nicotinic acid family, distinguished by its substitution pattern. The compound’s structure includes:

  • A pyridine ring with hydroxyl (-OH) groups at positions 4 and 6.

  • A methyl (-CH₃) group at position 2.

  • A carboxylic acid (-COOH) group at position 3.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₇NO₄
Molecular Weight169.13 g/mol
CAS Number1127-47-5
Melting PointNot reported-
SolubilityModerate in polar solvents
StabilityStable under ambient conditions

The compound’s planar structure and hydrogen-bonding capabilities contribute to its reactivity and interactions in biological systems .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4,6-dihydroxy-2-methylnicotinic acid typically involves condensation and hydroxylation reactions:

  • Condensation Method: Reacting sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol yields the pyridine core . Acidification with hydrochloric acid precipitates the product, achieving yields up to 85% .

  • Hydroxylation of 2-Methylnicotinic Acid: Direct hydroxylation using oxidizing agents like hydrogen peroxide or nitric acid introduces hydroxyl groups at positions 4 and 6.

Table 2: Comparison of Synthesis Methods

MethodReagentsYieldPurity
CondensationSodium methoxide, dimethyl malonate85%≥95%
HydroxylationHNO₃, H₂SO₄75%≥90%

Industrial production employs continuous flow processes and high-performance liquid chromatography (HPLC) for purification, ensuring scalability and consistency .

Chemical Reactivity and Derivatives

The compound participates in multiple reactions due to its functional groups:

  • Oxidation: Converts hydroxyl groups to quinones under strong oxidizing conditions (e.g., KMnO₄).

  • Esterification: Reacts with ethanol to form ethyl 4,6-dihydroxy-2-methylnicotinate (CAS: 70254-48-7), a precursor for further modifications .

  • Substitution: Hydroxyl groups undergo nucleophilic substitution with amines or halides.

Table 3: Common Derivatives and Applications

DerivativeApplicationReference
Ethyl ester (70254-48-7)Pharmaceutical intermediates
Nitrated analogsExplosives precursors

Biological Activities and Mechanisms

Antimicrobial Properties

Studies demonstrate inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.625 mg/mL . The mechanism involves disrupting microbial cell membranes and interfering with proline dehydrogenase (PDH) activity .

Antioxidant Activity

The compound scavenges reactive oxygen species (ROS) and enhances endogenous antioxidant enzymes like superoxide dismutase (SOD) . In murine models, it reduced malondialdehyde (MDA) levels by 40%, indicating protection against oxidative stress .

Table 4: Key Biological Findings

Study ModelEffect ObservedReference
S. aureus cultures70% growth inhibition
HUVEC cellsReduced ROS by 50%
LDLr⁻/⁻ miceIncreased SOD activity

Applications in Pharmaceutical and Industrial Chemistry

  • Drug Development: Serves as a building block for quinolone antibiotics, enhancing activity against methicillin-resistant S. aureus (MRSA) .

  • Material Science: Nitrated derivatives are precursors for high-energy materials like 1,1-diamino-2,2-dinitroethylene .

  • Analytical Chemistry: Used in metabolomics to study hepatobiliary diseases via its interactions with RNA structures .

Challenges and Future Directions

Despite its potential, challenges include poor bioavailability and chemical instability in aqueous environments . Nanocarrier systems and prodrug strategies are under investigation to improve delivery . Future research should explore its role in targeting RNA conformational dynamics and oxidative stress pathways .

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